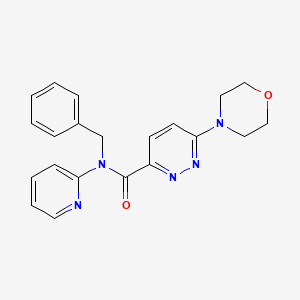![molecular formula C19H24N4O3S B3018603 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide CAS No. 326090-41-9](/img/structure/B3018603.png)
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C19H24N4O3S and a molecular weight of 388.49 g/mol This compound is known for its complex structure, which includes a cyclohexyl group, a pyrimidinylsulfamoyl group, and a phenylpropanamide moiety
準備方法
The synthesis of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrimidinylsulfamoyl intermediate: This step involves the reaction of pyrimidine with sulfonamide under specific conditions to form the pyrimidinylsulfamoyl group.
Attachment of the phenylpropanamide moiety: The phenylpropanamide group is introduced through a series of reactions involving the coupling of the intermediate with a suitable phenylpropanamide precursor.
Cyclohexyl group addition:
化学反応の分析
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and immune response.
作用機序
The mechanism of action of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as signal transduction, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)acetamide: This compound shares the pyrimidinylsulfamoyl group but differs in the acetamide moiety.
3-cyclohexyl-N-(4-sulfamoylphenyl)propanamide: Similar to the target compound but lacks the pyrimidinyl group.
N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)butanamide: This compound has a butanamide group instead of the propanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h4,8-11,13-15H,1-3,5-7,12H2,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWWVPUFKLSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B3018523.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)





![(E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B3018540.png)
![5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3018541.png)
